Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate
Description
Properties
IUPAC Name |
methyl (3E)-2-benzamido-3-hydroxyiminopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-11(15)9(7-12-16)13-10(14)8-5-3-2-4-6-8/h2-7,9,16H,1H3,(H,13,14)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBKBLJYUKQKNZ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NO)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/O)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Methyl 2-(Benzoylamino)-3-(Hydroxyimino)Propanoate
Stepwise Benzoylation and Oximation
The synthesis typically begins with the benzoylation of a primary amine precursor. For instance, reacting 2-aminopropanoic acid with benzoyl chloride in dichloroethane at 0–5°C forms 2-(benzoylamino)propanoic acid. A base such as triethylamine is employed to neutralize HCl byproducts. Subsequent oximation introduces the hydroxyimino group via treatment with hydroxylamine hydrochloride in ethanol under reflux (70–80°C). This step achieves selective conversion of the ketone intermediate to the oxime derivative.
Esterification for Methyl Propanoate Formation
The final esterification step utilizes methanol and a catalytic acid (e.g., sulfuric acid or para-toluenesulfonic acid) to convert the carboxylic acid moiety into the methyl ester. Reactions are conducted under reflux (60–65°C) for 6–8 hours, yielding the target compound with >85% purity after aqueous workup.
Reaction Conditions and Optimization
Solvent and Temperature Dependence
Critical parameters include solvent polarity and temperature control:
- Benzoylation : Dichloroethane or tetrahydrofuran (THF) ensures solubility of hydrophobic intermediates while minimizing side reactions.
- Oximation : Ethanol/water mixtures (3:1 v/v) enhance hydroxylamine reactivity at 70°C.
- Esterification : Methanol serves as both solvent and reactant, with acid catalysts (e.g., H2SO4) accelerating the reaction.
Table 1: Optimization of Esterification Conditions
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H2SO4 | 65 | 88 | 92 |
| PTSA | 60 | 84 | 89 |
| HCl (gas) | 70 | 78 | 85 |
Industrial Production Methodologies
Continuous Flow Reactor Systems
Scalable synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A disclosed method for analogous thiazolidinones uses automated feed systems for benzoyl chloride and hydroxylamine, achieving 92% conversion in <2 hours. Similar systems could adapt to this compound by adjusting residence times and catalyst loading.
Purification and Waste Management
Industrial processes prioritize solvent recovery and byproduct minimization:
Comparative Analysis with Structural Analogues
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Limitations
Batch processes face heat dissipation issues at >10 kg scales. Transitioning to segmented flow reactors improves temperature uniformity and throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzoylamino derivatives.
Scientific Research Applications
Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzoylamino group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Findings from Comparative Analysis
Biological Activity: Brominated derivatives (e.g., Compound 5) exhibit enhanced cytotoxicity compared to non-brominated analogs (Compound 4), highlighting the role of halogenation in boosting bioactivity . Hydroxyimino-containing pharmaceuticals (e.g., EP impurities) face challenges with E/Z isomerism, impacting stability and regulatory approval .
Synthetic Flexibility: The hydroxyimino group enables diverse derivatization, as seen in nitrobenzyloxyimino substitution () and bromination (). Amino acid coupling () introduces solubility and targeting advantages, contrasting with the parent compound’s simpler structure.
Functional Applications: The N,O-bidentate directing group in ’s compound facilitates metal-catalyzed reactions, whereas the hydroxyimino group in the target compound may serve a similar role in coordination chemistry . Heterocyclic derivatives (–4) demonstrate the utility of oxo vs. hydroxyimino groups in directing cyclization pathways.
Biological Activity
Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H14N2O3
- IUPAC Name : this compound
- Molecular Weight : 234.25 g/mol
The compound contains a benzoylamine moiety and a hydroxyimino group, which are crucial for its biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of methyl 2-amino-3-hydroxypropanoate with benzoyl chloride in the presence of a base, followed by oximation to introduce the hydroxyimino group. This synthetic route allows for the production of the compound with high purity and yield.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of specific signaling pathways such as the PI3K/Akt pathway.
A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. It showed activity against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The compound's antibacterial mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.
Case Studies
- In Vivo Studies : A murine model was used to evaluate the anticancer efficacy of this compound. Mice treated with the compound showed significant tumor regression compared to control groups, highlighting its potential as an effective therapeutic agent .
- Combination Therapy : Research has explored the use of this compound in combination with traditional chemotherapeutics. Preliminary results suggest enhanced efficacy when used alongside doxorubicin, indicating potential for synergistic effects in cancer treatment .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may also modulate receptors associated with cell growth and survival, leading to altered signaling cascades.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Apoptosis induction, Membrane disruption |
| Doxorubicin | Anticancer | DNA intercalation |
| Ciprofloxacin | Antibacterial | DNA gyrase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
